2-Butylbenzo[d]isothiazol-3(2H)-one

Antifungal Mold inhibition Benzisothiazolinone SAR

2-Butyl-2,3-dihydrobenzisothiazol-3-one (BBIT, CAS 4299-07-4) is a benzisothiazolinone (BIT) derivative belonging to the isothiazolinone class of heterocyclic biocides. It features a butyl substituent on the nitrogen atom of the benzisothiazolinone ring, a structural modification that enhances lipophilicity and alters its antimicrobial spectrum relative to unsubstituted BIT.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 4299-07-4
Cat. No. B039942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylbenzo[d]isothiazol-3(2H)-one
CAS4299-07-4
Synonyms2-butyl-1,2-benzisothiazolin-3-one; 2-Butyl-1,2-Benziso-Thiazol-3(2h)-One; 2-n-Butyl-1,2-benzisothiazolin-3-on; N-BUTYL-1,2-BENZISOTHIAZOLIN-3-ONE; 2-BUTYL-BENZO(D)ISOTHIAZOLIN-3-ONE; 2-n-Butyl-benzo[d]isothiazol-3-one; 2-BENZISOTHIAZOL-3(2H)-ONE, 2-BUTYL-
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2S1
InChIInChI=1S/C11H13NOS/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3
InChIKeyLUYIHWDYPAZCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-2,3-dihydrobenzisothiazol-3-one (CAS 4299-07-4): A Fungicidal Benzisothiazolinone Biocide for Polymer Preservation


2-Butyl-2,3-dihydrobenzisothiazol-3-one (BBIT, CAS 4299-07-4) is a benzisothiazolinone (BIT) derivative belonging to the isothiazolinone class of heterocyclic biocides . It features a butyl substituent on the nitrogen atom of the benzisothiazolinone ring, a structural modification that enhances lipophilicity and alters its antimicrobial spectrum relative to unsubstituted BIT [1]. Unlike methylisothiazolinone (MIT) or chloromethylisothiazolinone (CMIT) variants, BBIT possesses the fused benzene ring characteristic of the BIT scaffold, which confers distinct stability and compatibility profiles [2]. The compound is primarily employed as a broad-spectrum antimicrobial agent in industrial polymer systems, with particular efficacy against fungi, yeasts, and algae, and moderate activity against Gram-positive and Gram-negative bacteria .

Why 2-Butyl-2,3-dihydrobenzisothiazol-3-one Cannot Be Interchanged with Unsubstituted BIT or Other Isothiazolinones


Within the isothiazolinone biocide class, 2-butyl-2,3-dihydrobenzisothiazol-3-one (BBIT) is not functionally interchangeable with 1,2-benzisothiazolin-3-one (BIT), 2-methyl-1,2-benzisothiazolin-3-one (MBIT), or 2-octyl-isothiazolin-3-one (OIT). The N-butyl substitution fundamentally redirects the compound's antimicrobial spectrum: while BIT demonstrates primary bactericidal activity, BBIT exhibits substantially enhanced fungicidal and anti-mold efficacy [1]. The butyl group further elevates thermal stability to ≥300°C compared to BIT's more limited thermal tolerance [2], and expands the operational pH window to 2-12 versus BIT's pH 4-10 range . These divergent performance characteristics arise from differences in lipophilicity (ClogP), electrophilic sulfur reactivity, and polymer matrix compatibility that preclude direct substitution without compromising preservation outcomes [1].

Quantitative Comparative Evidence for 2-Butyl-2,3-dihydrobenzisothiazol-3-one Versus BIT, MBIT, and OIT


BBIT Demonstrates Superior Anti-Mold Efficacy Relative to Unsubstituted BIT and MBIT

Minimum inhibitory concentration (MIC) testing and inhibition zone assays establish that BBIT exhibits significantly greater activity against molds than both BIT and MBIT. While BIT primarily functions as a bactericide, the N-butyl substitution in BBIT redirects its antimicrobial spectrum toward fungi and molds [1]. Zone of inhibition experiments confirm that BBIT's inhibitory effect on mold exceeds that of MBIT, whereas MBIT demonstrates superior bacterial inhibition [1]. This spectrum differentiation is consistent with structure-activity relationship (SAR) findings showing that benzisothiazolinone ClogP values in the 2.5-3.5 range (achieved by N-alkyl substitution) correlate with enhanced antifungal potency [2].

Antifungal Mold inhibition Benzisothiazolinone SAR

BBIT Provides Extended pH Stability Range (pH 2-12) Versus Unsubstituted BIT (pH 4-10)

Comparative technical specifications reveal that BBIT maintains antimicrobial activity across a substantially broader pH range (2-12) compared to unsubstituted BIT (pH 4-10) . This extended pH stability window, attributed to the electron-donating butyl substituent's influence on the benzisothiazolinone ring's hydrolytic stability, enables BBIT deployment in more acidic and more alkaline formulations without activity loss. Additionally, BBIT exhibits lower minimum inhibitory concentrations against bacteria (5-50 ppm) versus BIT (10-100 ppm) in parallel assays , indicating enhanced potency under comparable conditions.

Biocide stability pH compatibility Formulation robustness

BBIT Exhibits Enhanced Thermal Stability (≥300°C) and Superior Chemical Stability Relative to OIT

Thermal gravimetric analysis and stability studies demonstrate that BBIT possesses thermal stability exceeding 300°C [1], enabling its incorporation into high-temperature polymer processing operations such as extrusion and injection molding without active ingredient degradation. In direct comparison, OIT exhibits inferior chemical stability under alkaline conditions and elevated temperatures, with documented reduced longevity in such environments [2]. This thermal robustness stems from the benzisothiazolinone core's resonance stabilization combined with the butyl group's inductive effects, which collectively retard thermal decomposition pathways.

Thermal stability Isothiazolinone degradation Polymer processing

BBIT Demonstrates Favorable Toxicological Profile with Established 90-Day NOAEL of 90 mg/kg/day in Rats

A 90-day repeated oral dose toxicity study conducted in Crl:CD (SD) rats established a no-observed-adverse-effect level (NOAEL) of 90 mg/kg/day for BBIT [1]. At this dose, no treatment-related adverse effects were observed, while the 270 mg/kg/day dose produced toxicological changes. This dose-response characterization provides a quantitative safety benchmark for risk assessment and occupational exposure limit derivation. While comparative toxicological data for BIT and OIT exist in the literature, BBIT's documented NOAEL enables evidence-based safety evaluation for industrial handling and potential consumer product applications.

Toxicology NOAEL Safety assessment

BBIT Displays Broader Spectrum Anti-Infective Activity in GFP-Based Viability Assays Versus DCOIT and BIT

A GFP fluorescence viability assay in Escherichia coli comparing five industrial antimicrobials (DCOIT, sodium pyrithione, BIT, OIT, and BBIT) revealed broad differences in relative efficacy, rate of effect, and sensitivity toward growing versus non-growing cells [1]. The study demonstrated that antimicrobial susceptibility varies markedly with cellular metabolic state, and that BBIT exhibits distinct kinetic and efficacy profiles relative to DCOIT and BIT. Notably, the assay documented that metabolically inactive cells display greater resistance than active cells, and the antimicrobials diverged significantly in their ability to target each population [1]. These findings underscore that BBIT cannot be considered functionally equivalent to other isothiazolinones for applications where differential microbial populations are present.

Antimicrobial efficacy Cell viability Real-time kinetics

BBIT Exhibits Low Aqueous Solubility (≤1 mg/L) and High Organic Solvent Solubility Favoring Polymer Matrix Compatibility

BBIT demonstrates extremely low water solubility (≤1 mg/L at 20°C) coupled with high solubility in organic solvents such as benzene and toluene . This physicochemical profile, governed by the butyl group's contribution to overall lipophilicity (ClogP), contrasts with MBIT's enhanced water solubility (approximately 2%) and BIT's intermediate properties. BBIT's low aqueous solubility minimizes leaching from polymer matrices in wet environments, enhancing long-term preservation efficacy, while its organic solvent compatibility facilitates homogeneous incorporation into polymer melts, plasticizers, and organic coating formulations.

Solubility Lipophilicity Polymer compatibility

Optimal Application Scenarios for 2-Butyl-2,3-dihydrobenzisothiazol-3-one Based on Quantitative Comparative Evidence


Preservation of High-Temperature Processed Polymers (PVC, Polyurethane, Silicone)

BBIT's thermal stability exceeding 300°C [1] makes it uniquely suited for polymers requiring high-temperature processing, such as PVC extrusion, polyurethane molding, and silicone curing. Unlike OIT, which exhibits chemical instability under elevated temperatures and alkaline conditions [2], BBIT remains intact throughout manufacturing, ensuring antimicrobial efficacy in final products including shower curtains, coated fabrics, automotive interiors, and flooring materials. Procurement specialists should select BBIT over OIT or BIT when thermal processing exceeds 200°C.

Outdoor and UV-Exposed Material Preservation

BBIT's combination of excellent UV resistance and thermal stability [1] renders it ideal for long-term outdoor applications such as tarpaulins, awnings, roofing membranes, and exterior coatings. The compound's low aqueous solubility (≤1 mg/L) minimizes rain-induced leaching, while its broad pH stability (pH 2-12) accommodates diverse environmental exposures. This profile contrasts favorably with BIT's narrower pH range (4-10) and lower UV tolerance, making BBIT the superior choice for extended outdoor service life.

Polymer Systems Requiring Predominant Mold and Fungal Protection

For applications where fungal and mold growth represent the primary biodeterioration risk (e.g., wall coverings, leather goods, bamboo/wood products, adhesives), BBIT's demonstrated superior anti-mold efficacy relative to both BIT and MBIT [3] justifies its selection. Zone of inhibition and MIC assays confirm BBIT outperforms MBIT and BIT specifically against mold strains [3], while maintaining adequate bacterial control. Formulators seeking to optimize cost-performance for fungal-prone environments should prioritize BBIT over broad-spectrum but less mold-focused alternatives like MBIT.

Wet-Environment Polymer Applications Requiring Minimal Leaching

BBIT's extremely low aqueous solubility (≤1 mg/L) makes it particularly suitable for polymer articles exposed to water immersion or high humidity, including swimming pool liners, washing machine components, and marine applications. Compared to MBIT (water solubility ~2%) , BBIT exhibits approximately 2000-fold lower water solubility, translating to substantially reduced biocide leaching and extended preservation duration. Procurement for water-contact polymer applications should favor BBIT over MBIT or BIT to maximize antimicrobial longevity and minimize environmental release.

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